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Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-(3-
Methylphenyl)propan-1-ol (CAS No: 111171-94-9), a key aryl-aliphatic alcohol.[1] Intended
for researchers, scientists, and professionals in drug development, this document delves into
the principles and interpretation of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and
Nuclear Magnetic Resonance (NMR) Spectroscopy (*H and 13C) for the unambiguous
identification and structural elucidation of this compound. The guide emphasizes the causality
behind spectroscopic phenomena and provides robust, self-validating experimental protocols.

Introduction: The Molecular Profile of 3-(3-
Methylphenyl)propan-1-ol

3-(3-Methylphenyl)propan-1-ol is an aromatic alcohol with a molecular formula of C10H140
and a molecular weight of approximately 150.22 g/mol .[1][2] Its structure, featuring a propanol
chain attached to a meta-substituted toluene ring, makes it a valuable intermediate in organic
synthesis. Accurate structural verification is paramount for its application in research and
development, necessitating a multi-faceted spectroscopic approach. This guide provides the
foundational data and interpretive logic required for its characterization.
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Molecular Structure

Caption: Molecular structure of 3-(3-Methylphenyl)propan-1-ol.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the
mass-to-charge ratio (m/z) of a molecule and its fragments. For a molecule like 3-(3-
Methylphenyl)propan-1-ol, Electron lonization (El) is the most common method, as it induces
predictable fragmentation patterns crucial for structural confirmation.

Principle of Analysis

In EI-MS, the analyte is bombarded with high-energy electrons (typically 70 eV), causing the
ejection of an electron to form a radical cation known as the molecular ion (M*s). The molecular
ion is often unstable and undergoes fragmentation through various pathways, such as
cleavage and rearrangements. The resulting fragment ions are separated by their m/z ratio,
producing a mass spectrum that serves as a molecular fingerprint.

Predicted Fragmentation Pathway

The fragmentation of 3-(3-Methylphenyl)propan-1-ol is dictated by the stability of the resulting
ions, primarily driven by the aromatic ring and the alcohol functional group. Key fragmentation
pathways include benzylic cleavage and dehydration. A similar approach is used to predict
fragmentation for related aromatic aldehydes.[3]
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Caption: Predicted EI-MS fragmentation of 3-(3-Methylphenyl)propan-1-ol.

Data Summary and Interpretation

The expected mass spectrum will exhibit a clear molecular ion peak and several characteristic

fragment ions.
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The base peak is predicted to be at m/z 105, corresponding to the stable benzylic carbocation
formed by the cleavage of the C-C bond between the propyl chain and the aromatic ring. The
presence of a peak at m/z 132 (M-18) is a strong indicator of an alcohol functional group.[4]

Experimental Protocol: GC-MS Analysis

A Gas Chromatography-Mass Spectrometry (GC-MS) system provides an ideal platform for the
analysis of this semi-volatile compound.

e Sample Preparation: Prepare a 100 pg/mL solution of 3-(3-Methylphenyl)propan-1-ol in
high-purity dichloromethane.

e Gas Chromatography (GC) Conditions:

[e]

Injector: Split/splitless, 250 °C.

[e]

Column: 30 m x 0.25 mm ID x 0.25 pum film thickness, 5% phenyl-methylpolysiloxane
stationary phase.

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

[e]

o

Oven Program: Start at 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min.
e Mass Spectrometer (MS) Conditions:

o lonization Mode: Electron lonization (El) at 70 eV.

o Source Temperature: 230 °C.

o Scan Range: m/z 40-300.

Infrared (IR) Spectroscopy

IR spectroscopy is a non-destructive technique used to identify the functional groups within a
molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Principle of Analysis
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Specific bonds within a molecule (e.g., O-H, C-H, C-O, C=C) vibrate at characteristic
frequencies. When the frequency of the IR radiation matches the vibrational frequency of a
bond, absorption occurs. The resulting IR spectrum is a plot of transmittance versus
wavenumber (cm~1), revealing the presence of key functional groups.

Data Summary and Interpretation

The IR spectrum of 3-(3-Methylphenyl)propan-1-ol is expected to show several key
absorption bands, confirming its primary alcohol and substituted aromatic structure. The
spectrum of the parent compound, 3-phenylpropan-1-ol, provides a strong comparative
reference.[5][6]

Wavenumber (cm~—2) Vibration Type Functional Group
~3330 (broad) O-H stretch Alcohol (-OH)

~3030 C-H stretch Aromatic C-H

~2930 and ~2860 C-H stretch Aliphatic C-H (CHz, CHs)
~1605 and ~1490 C=C stretch Aromatic Ring

~1050 C-O stretch Primary Alcohol (C-OH)
~780 and ~690 C-H bend (out-of-plane) Meta-substituted benzene

The most prominent feature is the broad, strong absorption band around 3330 cm™1,
characteristic of the hydrogen-bonded O-H stretch in an alcohol.[7] The sharp peaks between
2860-3030 cm~1 confirm the presence of both aliphatic and aromatic C-H bonds.

Experimental Protocol: Attenuated Total Reflectance
(ATR)-FTIR

¢ Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR
accessory.

o Sample Preparation: Place one drop of the neat liquid sample of 3-(3-
Methylphenyl)propan-1-ol directly onto the ATR crystal.
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o Data Acquisition:

(¢]

Collect a background spectrum of the clean, empty ATR crystal.

[¢]

Collect the sample spectrum.

Resolution: 4 cm~1.

[¢]

[e]

Scans: Average of 16 scans.

o

Range: 4000-600 cm™1.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the complete carbon-hydrogen
framework of an organic molecule. Both *H and 3C NMR provide detailed information about the
chemical environment, connectivity, and stereochemistry of atoms.

Principle of Analysis

NMR relies on the magnetic properties of atomic nuclei (like *H and 3C). When placed in a
strong magnetic field, these nuclei can absorb radiofrequency energy at specific frequencies.
This "resonance” frequency is highly sensitive to the local electronic environment, allowing
differentiation of chemically non-equivalent nuclei. Key parameters include chemical shift (),
spin-spin coupling (J), and integration.

'H NMR Spectrum: Interpretation

The *H NMR spectrum provides a map of all the proton environments in the molecule.
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Chemical Shift
(6, ppm)

Multiplicity

Integration Assignment Rationale

~7.0-7.2

Multiplet

Protons on the
4H Ar-H substituted

aromatic ring.

~3.65

Triplet

Protons adjacent
to the

2H -CH2-OH electronegative
oxygen atom are
deshielded.

~2.68

Triplet

Benzylic protons,
2H Ar-CH2- deshielded by

the aromatic ring.

~2.33

Singlet

Protons of the
methyl group
attached to the

3H Ar-CHs

aromatic ring.

~1.88

Multiplet

Aliphatic protons

shielded relative
2H -CH2-CH2-CHz2- to the benzylic

and oxygen-

adjacent protons.

Variable

Broad Singlet

The hydroxyl

proton is

exchangeable
1H -OH

and often

appears as a

broad signal.

13C NMR Spectrum: Interpretation

The proton-decoupled 3C NMR spectrum shows a single peak for each chemically unique

carbon atom. The presence of 9 distinct signals would be expected, corresponding to the 9
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unique carbon environments in the molecule (the aromatic ring has 6 carbons, but due to
symmetry, some are equivalent).

Chemical Shift (6, ppm) Assignment Rationale
Quaternary aromatic carbon
~141.5 C-CHz (Ar) ]
attached to the propyl chain.
Quaternary aromatic carbon
~138.0 C-CHs (Ar)
attached to the methyl group.
~129.0 Ar-CH Aromatic methine carbon.
~128.4 Ar-CH Aromatic methine carbon.
~126.8 Ar-CH Aromatic methine carbon.
~125.6 Ar-CH Aromatic methine carbon.
Carbon attached to the
~62.0 -CHz2-OH electronegative oxygen is
significantly deshielded.
Benzylic carbon, slightl
~34.2 Ar-CHa- .y .g Y
deshielded by the ring.
~32.1 -CHz2-CH2-CHa2- Central aliphatic carbon.
~21.4 Ar-CHs Aliphatic methyl carbon.

Note: The predicted chemical shifts are based on data for similar compounds like 3-phenyl-1-
propanol and general principles of NMR spectroscopy.[8][9]

Experimental Protocol: NMR Analysis

o Sample Preparation: Dissolve approximately 10-20 mg of 3-(3-Methylphenyl)propan-1-ol in
~0.7 mL of deuterated chloroform (CDCIls) containing 0.03% tetramethylsilane (TMS) as an
internal standard.

e Instrument: A 400 MHz (or higher) NMR spectrometer.
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e 'H NMR Acquisition:

o

Pulse Program: Standard single pulse.

[¢]

Spectral Width: -2 to 12 ppm.

o

Acquisition Time: ~3 seconds.

[e]

Relaxation Delay: 2 seconds.

e 13C NMR Acquisition:
o Pulse Program: Proton-decoupled single pulse (e.g., zgpg30).
o Spectral Width: 0 to 220 ppm.

o Relaxation Delay: 2 seconds.

Conclusion

The collective application of Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic
Resonance Spectroscopy provides an unambiguous and comprehensive structural
characterization of 3-(3-Methylphenyl)propan-1-ol. MS confirms the molecular weight and
primary fragmentation patterns, IR identifies key functional groups (alcohol and aromatic), and
NMR elucidates the precise carbon-hydrogen framework. The data and protocols presented in
this guide serve as a self-validating system for researchers, ensuring the identity and purity of
this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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